molecular formula C8H18N2O B13911527 N~1~-isopropylnorvalinamide hydrochloride

N~1~-isopropylnorvalinamide hydrochloride

Cat. No.: B13911527
M. Wt: 158.24 g/mol
InChI Key: YEENMLDVUCFXMT-UHFFFAOYSA-N
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Description

N~1~-isopropylnorvalinamide hydrochloride is a chemical compound with the molecular formula C8H18N2O.ClH. It is a derivative of norvaline, an amino acid, and is characterized by the presence of an isopropyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropylnorvalinamide hydrochloride typically involves the reaction of norvaline with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of N1-isopropylnorvalinamide hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N~1~-isopropylnorvalinamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-isopropylnorvalinamide hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N1-isopropylnorvalinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-isopropylvalinamide
  • N-isopropylleucinamide
  • N-isopropylisoleucinamide

Uniqueness

N~1~-isopropylnorvalinamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological systems, making it valuable for specific research applications .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-N-propan-2-ylpentanamide

InChI

InChI=1S/C8H18N2O/c1-4-5-7(9)8(11)10-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)

InChI Key

YEENMLDVUCFXMT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC(C)C)N

Origin of Product

United States

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